N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound known for its diverse range of biological activities It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of quinazoline derivatives with ethane-1,2-diamine under specific conditions. One common method includes the use of Meldrum’s acid and methanol in a reflux setup for about an hour, followed by the addition of 2,4-difluoroaniline . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, distillation, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
N1-(quinolin-4-yl)ethane-1,2-diamine: Similar in structure but with a quinoline ring instead of a quinazoline ring.
N1-(quinolin-2-yl)ethane-1,2-diamine hydrochloride: Another similar compound with a quinoline ring at a different position.
Uniqueness
N1-(quinazolin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical properties. Its ability to interact with specific molecular targets makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
1133-84-2 |
---|---|
Molecular Formula |
C10H14Cl2N4 |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.